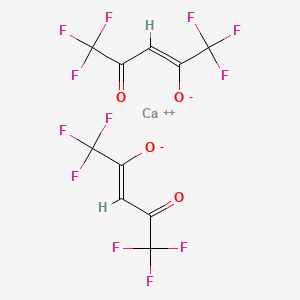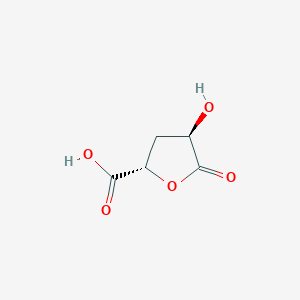
(R)-2-Chloro-β-hydroxybenzenepropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Chloro-β-hydroxybenzenepropanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₉H₉ClO₃ and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
UV-Absorption and Light Permeating Ability :
- A study synthesized a compound from 4-hydroxybenzenepropanoic acid methyl ester, indicating its potential as a new and good ultraviolet absorber (Hu Xiao-bo, 2006).
Role in Tautomerism and Solvatochromism :
- Arylhydrazones of β-diketones, including a compound synthesized from 2-hydroxybenzenesulfonic acid, have been characterized for their UV–VIS spectra, showcasing their tautomerism and solvatochromism properties (W. Kuźnik et al., 2012).
Synthesis of α-Hydroxycarbonsäuren and 1-Amino-2-alkoholen :
- Research demonstrates the hydrolysis and hydrogenation of (R)-Cyanhydrins to α-Hydroxycarbonsauren and 1- Amino-2-alkoholen, highlighting a method to synthesize (R)-α-hydroxy carboxylic acids (T. Ziegler et al., 1990).
Syntheses in Pharmaceutical Compounds :
- The synthesis of methyl p-chloro-3-hydroxytyrosinates has been achieved from 3-chloro-4-hydroxybenzoic acid, underlining its significance in pharmaceutical compound development (A. Girard et al., 1996).
Metal-Free α-Hydroxylation :
- A study developed a direct metal-free α-hydroxylation of α-unsubstituted β-oxoesters and β-oxoamides using m-chloroperbenzoic acid, facilitating access to α-hydroxy-β-dicarbonyl moieties, crucial in the synthesis of biological targets (H. Asahara & N. Nishiwaki, 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the protection of the hydroxyl group, the introduction of the chloro substituent, and the formation of the chiral center at the β-carbon of the propanoic acid moiety.", "Starting Materials": ["Phenol", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Lithium aluminum hydride", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride"], "Reaction": ["1. Phenol is protected with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 2-(phenoxymethyl)acetoacetate.", "2. Ethyl 2-(phenoxymethyl)acetoacetate is treated with hydrochloric acid to remove the protecting group and form 2-(phenoxymethyl)acetoacetic acid.", "3. 2-(Phenoxymethyl)acetoacetic acid is treated with thionyl chloride to form 2-chloro-2-(phenoxymethyl)acetic acid.", "4. 2-Chloro-2-(phenoxymethyl)acetic acid is reduced with sodium borohydride to form (R)-2-Chloro-β-hydroxyphenylacetic acid.", "5. (R)-2-Chloro-β-hydroxyphenylacetic acid is treated with lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.", "6. The resulting alcohol is treated with methanol and hydrochloric acid to form the methyl ester.", "7. The methyl ester is reduced with sodium cyanoborohydride to form (R)-2-Chloro-β-hydroxybenzyl alcohol.", "8. (R)-2-Chloro-β-hydroxybenzyl alcohol is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzaldehyde.", "9. (R)-2-Chloro-β-hydroxybenzaldehyde is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzoic acid."] } | |
Numéro CAS |
40620-53-9 |
Formule moléculaire |
C₉H₉ClO₃ |
Poids moléculaire |
200.62 |
Synonymes |
(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)


